Isoquinoline

概述

描述

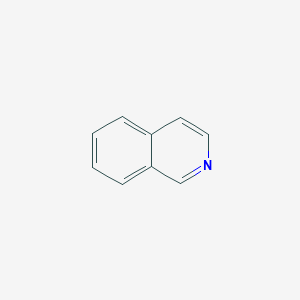

异喹啉是一种杂环芳香族有机化合物,由一个苯环和一个吡啶环稠合而成。它是喹啉的结构异构体,氮原子位于环结构的第二个位置。异喹啉在室温下是无色、吸湿的液体,具有穿透性的难闻气味。 它是一种弱碱,可溶于乙醇、丙酮和乙醚等有机溶剂 .

准备方法

异喹啉可以通过几种方法合成,最常见的是 Pomeranz-Fritsch 反应。该反应涉及在酸性条件下将苯甲醛和氨基乙醛缩合形成异喹啉。 其他方法包括 Bischler-Napieralski 反应,该反应在酸催化下使β-苯乙胺环化,以及 Pictet-Spengler 反应,该反应涉及β-苯乙胺与醛或酮缩合 .

异喹啉的工业生产通常涉及从煤焦油中提取,通过酸性硫酸盐的分级结晶分离。 该方法利用了异喹啉比喹啉碱性更强的特点,从而可以选择性地进行提取 .

化学反应分析

科学研究应用

Pharmaceutical Applications

Isoquinoline and its derivatives are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities.

Anticancer Properties

This compound derivatives have been studied extensively for their anticancer effects. Notable compounds include:

- Noscapine : Demonstrated efficacy against various cancer types by disrupting microtubule dynamics and inducing apoptosis in cancer cells. Preclinical studies suggest its potential as a therapeutic agent for melanoma and squamous cell carcinoma .

- Emetine : Known for its use in treating amoebiasis, it has shown potent anticancer activity by inhibiting protein synthesis in cancer cells .

A recent study highlighted the cytotoxic activity of this compound alkaloids against human cancer cell lines, indicating higher potency than standard chemotherapeutic drugs .

Antimicrobial Activity

This compound derivatives exhibit significant antimicrobial properties:

- Berberine : Demonstrated broad-spectrum activity against bacteria, fungi, and parasites. It disrupts microbial cell membranes and inhibits metabolic processes, making it a candidate for developing new antimicrobial agents .

- This compound Sulfonamides : Identified as allosteric inhibitors of DNA gyrase with antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli .

Analgesic and Anti-inflammatory Uses

This compound compounds like berberine have shown promise in treating inflammatory diseases such as arthritis and inflammatory bowel disease by inhibiting pro-inflammatory cytokines .

Biotechnological Applications

The biosynthetic pathways of this compound alkaloids in plants offer opportunities for biotechnological applications. Researchers are exploring bioengineered organisms capable of producing this compound derivatives on an industrial scale, providing sustainable sources for pharmaceutical applications .

Material Science Applications

This compound derivatives are utilized in material science due to their unique chemical properties:

- Polymers and Copolymers : this compound-based materials have been explored for creating conductive materials, optical materials, and sensors. Their tailored chemical structures allow for specific electrical and optical properties .

- Metal-Organic Frameworks (MOFs) : this compound derivatives serve as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery .

Agricultural Applications

This compound compounds are also used in agriculture:

- Pesticides : Isoquinolines are employed in the manufacture of insecticides and fungicides, contributing to pest management strategies .

- Corrosion Inhibitors : They are used to prevent corrosion in various agricultural equipment and structures .

Case Studies

作用机制

异喹啉通过各种机制发挥作用,具体取决于特定的衍生物和应用。 例如,异喹啉生物碱可以减少细胞内钙超载,减少氧化损伤,激活自噬,并抑制毒性蛋白的产生,促进神经元再生和分化 。具体涉及的分子靶点和途径因异喹啉衍生物而异。

相似化合物的比较

异喹啉的结构与喹啉相似,主要区别在于环结构中氮原子的位置。在喹啉中,氮原子位于第一个位置,而在异喹啉中,它位于第二个位置。这种结构上的差异导致了它们的化学反应性和应用方面的差异。 例如,喹啉通常用作溶剂,并在合成氯喹等抗疟疾药物中使用,而异喹啉更常用于合成生物碱和其他复杂的有机分子 .

与异喹啉类似的化合物包括:

喹啉: 氮原子位于第一个位置的结构异构体。

吡啶: 一个更简单的杂环化合物,在一个六元环中只有一个氮原子。

异喹啉独特的结构和反应活性使其成为各种科学和工业应用中宝贵的化合物。

生物活性

Isoquinoline, a nitrogen-containing heterocyclic compound, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, focusing on recent research findings, case studies, and data tables that illustrate these activities.

Overview of this compound

This compound is a bicyclic compound derived from benzene and pyridine, classified as a member of the larger this compound alkaloid family. These compounds are known for their pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Over 250 this compound derivatives have been reported to exhibit various bioactivities, making them a focal point in medicinal chemistry.

Key Biological Activities

-

Antitumor Activity

- This compound derivatives such as berberine have shown significant antitumor effects. For instance, berberine has been reported to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., p53, Bax/Bcl-2 ratio) .

- A study demonstrated that berberine inhibited the proliferation of cervical cancer cells (Ca Ski) through the upregulation of reactive oxygen species (ROS) and enhancement of caspase-3 activity .

-

Antibacterial Activity

- This compound compounds exhibit broad-spectrum antibacterial properties. For example, HSN584 and HSN739 demonstrated significant bactericidal activity against Gram-positive bacteria without inducing rapid resistance .

- A review highlighted that various this compound derivatives possess antimicrobial activity against resistant strains, showcasing their potential as therapeutic agents in combating bacterial infections .

- Anti-inflammatory Effects

- Neuroprotective Effects

Case Study 1: Berberine's Antiviral Activity

A study evaluated the antiviral efficacy of berberine against SARS-CoV-2 and influenza viruses. Results indicated that berberine significantly reduced viral loads and improved lung health in infected mice models by interfering with viral replication mechanisms .

Case Study 2: Antibacterial Isoquinolines

In a comparative study of 49 this compound compounds against various bacterial strains, specific derivatives were identified as having potent bactericidal effects. The study emphasized the importance of structural modifications in enhancing antibacterial activity .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

Recent Advances

Recent literature has highlighted advancements in the synthetic modification of this compound alkaloids to enhance their biological activities. Novel synthesis techniques have led to the discovery of over 250 new this compound derivatives with promising bioactivities ranging from anticancer to antimicrobial properties .

常见问题

Basic Research Questions

Q. What experimental protocols are essential for synthesizing and characterizing novel isoquinoline derivatives?

- Methodological Answer : Synthesis should follow established protocols (e.g., Bischler-Napieralski or Pictet-Spengler reactions) with precise control of reaction conditions (temperature, solvent, catalysts). Characterization requires NMR (¹H/¹³C), mass spectrometry (MS), and HPLC for purity validation. For reproducibility, document solvent ratios, catalyst loading, and purification steps (e.g., column chromatography or recrystallization) .

Q. How can researchers ensure the reproducibility of this compound-based biological assays?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls). Include positive/negative controls and validate results across multiple replicates. Report detailed protocols in supplementary materials, adhering to NIH guidelines for preclinical studies (e.g., cell viability assays, IC₅₀ calculations) .

Q. How can researchers validate the mechanistic role of this compound in modulating epigenetic targets (e.g., HDACs)?

- Methodological Answer : Employ chromatin immunoprecipitation (ChIP-seq) and RNA-seq to assess histone acetylation and gene expression changes. Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-validate with enzymatic inhibition assays .

Q. Key Considerations for Research Design

- Data Contradiction Analysis : Replicate experiments with independent batches of compounds. Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .

- Supplementary Materials : Provide raw spectral data, crystallographic files (CIF), and simulation trajectories in open repositories (e.g., Zenodo) .

属性

IUPAC Name |

isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21364-46-5 (hydrochloride) | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047644 | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.097-1.103 | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

119-65-3 | |

| Record name | Isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.5 - 26 °C | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。